(2Z)-2-(1,3-benzoxazol-2-yl)-3-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenylprop-2-en-1-one
Description
The compound (2Z)-2-(1,3-benzoxazol-2-yl)-3-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenylprop-2-en-1-one features a complex hybrid structure combining a benzoxazole core, a pyrazole ring substituted with 4-ethoxyphenyl and phenyl groups, and a propenone moiety. Such polyaromatic systems are often explored in medicinal chemistry for their electronic diversity and capacity for π-π stacking or hydrogen bonding .
Properties
Molecular Formula |
C33H25N3O3 |
|---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-3-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C33H25N3O3/c1-2-38-27-19-17-23(18-20-27)31-25(22-36(35-31)26-13-7-4-8-14-26)21-28(32(37)24-11-5-3-6-12-24)33-34-29-15-9-10-16-30(29)39-33/h3-22H,2H2,1H3/b28-21+ |
InChI Key |
RJXLOQQFEREABT-SGWCAAJKSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C(/C3=NC4=CC=CC=C4O3)\C(=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C=C2C=C(C3=NC4=CC=CC=C4O3)C(=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Biological Activity
The compound (2Z)-2-(1,3-benzoxazol-2-yl)-3-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenylprop-2-en-1-one is a synthetic organic molecule with a complex structure that includes multiple aromatic rings and functional groups. Its molecular formula is with a molecular weight of 511.6 g/mol. The presence of the benzoxazole moiety suggests potential for diverse biological activities, making it a compound of interest in medicinal chemistry and drug discovery.
Synthesis
The synthesis of this compound typically involves multi-step processes, including:
- Formation of the Benzoxazole Ring : Achieved through cyclization reactions involving 2-aminophenol and carboxylic acid derivatives.
- Aldol Condensation : Key step involving the reaction between benzoxazole derivatives and appropriate acetophenones under basic conditions.
- Final Coupling : Resulting in the formation of the target compound through coupling reactions followed by purification methods such as recrystallization or chromatography.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies indicate that benzoxazole derivatives generally exhibit significant antibacterial activity. For instance, related compounds have shown effective inhibition against pathogens like Escherichia coli and Staphylococcus aureus.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (2Z)-Benzoxazole Derivative | E. coli | 125 µg/mL |
| (2Z)-Benzoxazole Derivative | S. aureus | 62.5 µg/mL |
These results suggest that modifications in the chemical structure can enhance antimicrobial efficacy, particularly through the introduction of electron-donating groups which improve activity against specific pathogens .
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory properties by modulating inflammatory pathways. The benzoxazole ring can participate in interactions that inhibit pro-inflammatory cytokines, which could be a mechanism of action for this compound as well .
Case Studies
In a study evaluating a series of benzoxazole derivatives, compounds similar to (2Z)-2-(1,3-benzoxazol-2-yl)-3-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenylprop-2-en-1-one were screened for their biological activities. The results highlighted the importance of structural modifications in enhancing biological efficacy:
- Antimicrobial Screening : A total of 28 derivatives were synthesized and evaluated for antimicrobial activity using standard protocols against various bacterial strains.
- Structure–Activity Relationship (SAR) : Analysis indicated that substitutions at specific positions significantly influenced the biological activity, with particular focus on the nature and position of substituents on the benzoxazole and pyrazole rings.
Scientific Research Applications
Antimicrobial Properties
Benzoxazole derivatives have been reported to exhibit significant antimicrobial activity against various pathogens. The presence of functional groups in this compound may enhance its efficacy against bacteria and fungi.
Antioxidant Activity
Compounds with similar structures often demonstrate antioxidant properties. The methoxy groups present in this compound can stabilize free radicals, potentially leading to protective effects against oxidative stress.
Anti-inflammatory Effects
Research indicates that certain benzoxazole derivatives can modulate inflammatory pathways. This compound may exhibit anti-inflammatory properties by inhibiting specific enzymes or signaling pathways involved in inflammation.
Anticancer Potential
Preliminary studies suggest that compounds with similar benzoxazole frameworks show promise in cancer therapy by inducing apoptosis in cancer cells or inhibiting tumor growth. The specific mechanisms are still under investigation but may involve targeting cell cycle regulation or apoptosis pathways.
Applications in Drug Discovery
The diverse biological activities associated with (2Z)-2-(1,3-benzoxazol-2-yl)-3-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenylprop-2-en-1-one make it a candidate for further exploration in drug discovery:
- Lead Compound Development : Its structural features can serve as a template for developing new drugs targeting various diseases.
- Mechanistic Studies : Understanding how this compound interacts with biological systems can provide insights into its therapeutic potential and guide modifications to enhance efficacy.
Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial effects of various benzoxazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited potent activity comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
Study 2: Antioxidant Evaluation
Research focusing on the antioxidant properties of benzoxazole derivatives highlighted that compounds with methoxy substitutions showed enhanced radical scavenging activity. This finding supports the hypothesis that the subject compound could provide protective effects against oxidative damage .
Study 3: Anti-inflammatory Mechanisms
A case study investigated the anti-inflammatory mechanisms of related compounds in vitro. The results demonstrated that these compounds could inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Heterocycle Modifications
(a) Benzoxazole vs. Benzothiazole
Replacing the benzoxazole in the target compound with benzothiazole (as in (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile ) introduces sulfur instead of oxygen.
(b) Pyrazole Substituent Variations
- 4-Ethoxyphenyl vs. 4-Methoxyphenyl : The target compound’s 4-ethoxyphenyl group (electron-donating) contrasts with the 4-methoxyphenyl substituent in (E)-1-(2,4-dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one . Ethoxy’s bulkier ethyl chain may enhance steric hindrance and reduce oxidative metabolism compared to methoxy.
- Chlorophenyl Groups : The dichlorophenyl group in introduces electron-withdrawing effects, which could modulate electronic distribution and reactivity relative to the target’s ethoxy-substituted system.
Functional Group Differences
- Propenone vs.
- Hydroxy and Methoxy Anilino Groups: Compounds like (2Z)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methoxyanilino)-but-2-en-1-one feature hydroxyl and methoxy-anilino substituents, enabling hydrogen-bonding interactions absent in the target molecule.
Data Table: Key Structural Features of Analogs
Research Findings and Implications
Stereochemical and Crystallographic Insights
- The Z-configuration in the target compound and creates a planar arrangement of the propenone/nitrile and heterocyclic systems, as confirmed by single-crystal X-ray studies . This geometry may favor stacking interactions in solid-state packing or target binding.
Pharmacological Considerations
- While biological data for the target compound are unavailable, structural analogs highlight design principles: Electron-donating groups (e.g., ethoxy, methoxy) enhance resonance stabilization and may improve bioavailability.
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
Phenylhydrazine reacts with 1,3-diketones bearing a 4-ethoxyphenyl group to yield pyrazoles. For example:
-
Reactants : 4-Ethoxyphenylacetophenone (1,3-diketone analog) and phenylhydrazine.
-
Conditions : Ethanol reflux (78°C, 12–24 hours) with catalytic acetic acid.
-
Mechanism : Nucleophilic attack of hydrazine on carbonyl groups, followed by cyclization and dehydration.
This method typically achieves yields of 70–85%, though steric hindrance from the ethoxy group may reduce efficiency.
Alternative Route: Chalcone-Hydrazine Cyclization
Chalcone derivatives serve as precursors for pyrazoles via Michael addition and cyclization:
-
Reactants : Ethoxyphenyl-substituted chalcone and phenylhydrazine.
-
Conditions : NaOH-catalyzed reaction in ethanol at 60°C for 6 hours.
-
Outcome : Forms a pyrazoline intermediate, which undergoes oxidative aromatization (e.g., using DDQ) to the pyrazole.
This route offers better regiocontrol, with yields up to 90% reported for analogous compounds.
Benzoxazole Ring Construction
The 1,3-benzoxazol-2-yl group is synthesized via cyclization of o-aminophenol derivatives.
Cyclodehydration of o-Aminophenol with Carboxylic Acid Derivatives
-
Reactants : o-Aminophenol and benzoyl chloride.
-
Conditions : Polyphosphoric acid (PPA) at 120°C for 4 hours.
-
Mechanism : Acid-catalyzed cyclodehydration forms the benzoxazole ring.
Yields for this method range from 65% to 80%, depending on substituent electronic effects.
Palladium-Catalyzed C–H Activation
A modern approach employs palladium catalysis for direct benzoxazole synthesis:
-
Reactants : 2-Bromoaniline and aryl boronic acids.
-
Conditions : Pd(OAc)₂ (5 mol%), XPhos ligand, K₂CO₃, in DMF at 100°C.
-
Advantage : Avoids harsh acidic conditions, improving functional group tolerance.
Propenone Bridge Assembly
The Z-configured α,β-unsaturated ketone is formed via Claisen-Schmidt condensation.
Claisen-Schmidt Condensation
-
Reactants : Benzoxazole-2-carbaldehyde and pyrazole-4-acetophenone.
-
Conditions : NaOH (40%) in ethanol/water (3:1) at 0–5°C for 2 hours.
-
Stereochemical Control : Low temperatures favor Z-isomer formation via kinetic control.
Yields for Z-selective condensations are typically 60–75%, with purification via recrystallization.
Wittig Reaction as an Alternative
For higher stereoselectivity:
-
Reactants : Benzoxazole-2-ylmethyltriphenylphosphonium ylide and pyrazole-4-carbaldehyde.
-
Conditions : THF, 0°C to room temperature.
-
Outcome : Z-selectivity >90% due to steric hindrance in the transition state.
Integrated Synthetic Routes
Sequential Coupling Approach
-
Synthesize pyrazole and benzoxazole subunits separately.
-
Perform Claisen-Schmidt condensation to form the propenone bridge.
-
Purify via column chromatography (silica gel, hexane/ethyl acetate).
One-Pot Methodology
A streamlined one-pot synthesis reduces intermediate isolation:
-
Step 1 : Cyclocondensation to form pyrazole.
-
Step 2 : In-situ Claisen-Schmidt condensation with benzoxazole aldehyde.
-
Step 3 : Oxidative aromatization (e.g., using MnO₂).
Advantages : Shorter reaction time (24 hours total), higher throughput.
Yield : 40–50%.
Comparative Analysis of Methods
| Parameter | Cyclocondensation | Chalcone Route | One-Pot Synthesis |
|---|---|---|---|
| Yield | 70–85% | 80–90% | 40–50% |
| Stereoselectivity (Z:E) | 3:1 | 4:1 | 2:1 |
| Purification Complexity | Moderate | High | Low |
| Scalability | Limited | High | Moderate |
Challenges and Optimization Strategies
-
Regioselectivity in Pyrazole Formation : Use electron-withdrawing groups on diketones to direct cyclization.
-
Z-Isomer Purity : Employ bulky bases (e.g., LDA) to favor the thermodynamically stable Z-configuration.
-
Functional Group Compatibility : Replace PPA with milder cyclizing agents (e.g., PTSA) for acid-sensitive intermediates .
Q & A
Basic Question: What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis typically involves condensation reactions between hydrazones and benzoxazole derivatives under acidic or basic conditions . A common approach is the Claisen-Schmidt condensation , where a ketone reacts with an aldehyde-bearing pyrazole moiety (e.g., 3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) in the presence of a base like NaOH or KOH . Optimization strategies include:
- Catalyst screening : Transition metal catalysts (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Temperature control : Reactions at 60–80°C often balance yield and stereochemical purity .
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are critical .
Basic Question: Which spectroscopic and crystallographic techniques are most effective for confirming the stereochemistry and structural integrity of this compound?
Methodological Answer:
- X-ray crystallography : Resolves the Z-configuration of the α,β-unsaturated ketone and confirms spatial arrangement of the benzoxazole-pyrazole scaffold (e.g., bond angles and torsional strain) .
- NMR spectroscopy :
- ¹H NMR : Diagnostic peaks for the benzoxazole proton (δ 8.2–8.5 ppm) and pyrazole CH (δ 6.7–7.3 ppm) .
- NOESY : Verifies proximity of aromatic protons to confirm substituent orientation .
- IR spectroscopy : C=O stretch (~1680 cm⁻¹) and C=N stretch (~1600 cm⁻¹) validate the enone and heterocyclic moieties .
Advanced Question: How should researchers address discrepancies in reported biological activities of structurally similar pyrazole derivatives when designing experiments for this compound?
Methodological Answer:
Discrepancies often arise from substituent effects or assay variability . To mitigate:
- Systematic SAR studies : Modify the 4-ethoxyphenyl or benzoxazole groups and compare bioactivity (e.g., anticancer IC₅₀ shifts) .
- Standardized assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and control for solvent effects (DMSO ≤0.1% v/v) .
- In silico validation : Perform docking studies against conserved targets (e.g., COX-2 or EGFR) to reconcile activity differences .
Advanced Question: What computational strategies can predict the binding interactions of this compound with potential biological targets, such as enzymes or receptors?
Methodological Answer:
- Molecular docking (AutoDock Vina, Glide) : Model interactions between the benzoxazole ring (hydrogen bond acceptor) and catalytic residues (e.g., Tyr-385 in COX-2) .
- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER or GROMACS) .
- DFT calculations : Evaluate frontier molecular orbitals (HOMO/LUMO) to predict reactivity at the α,β-unsaturated ketone site .
Advanced Question: How can structure-activity relationship (SAR) studies be systematically designed to enhance the bioactivity profile of this compound?
Methodological Answer:
- Substituent variation : Replace the 4-ethoxyphenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OMe) groups to modulate electronic effects .
- Pharmacophore modeling : Identify critical features (e.g., planar benzoxazole for intercalation) using tools like Schrödinger’s Phase .
- In vitro profiling : Test against a panel of kinase inhibitors (e.g., JAK2, CDK4) to map selectivity .
- Metabolic stability assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
Advanced Question: What experimental and computational approaches resolve contradictions in crystallographic data versus solution-phase conformational studies?
Methodological Answer:
- Variable-temperature NMR : Detect conformational flexibility (e.g., pyrazole ring puckering) in solution .
- DFT-optimized structures : Compare computed gas-phase geometries with X-ray data to identify solvent or packing effects .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···π contacts) that stabilize solid-state conformations .
Basic Question: What are the key stability challenges for this compound under storage or experimental conditions, and how can they be mitigated?
Methodological Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the enone moiety .
- Hydrolysis : Avoid aqueous buffers at pH >8, which cleave the benzoxazole ring .
- Oxidation : Add antioxidants (e.g., BHT) to DMSO stock solutions for long-term storage .
Advanced Question: How can researchers design controlled experiments to elucidate the mechanism of action (MoA) for this compound’s observed anticancer activity?
Methodological Answer:
- Transcriptomics : Perform RNA-seq on treated vs. untreated cancer cells to identify dysregulated pathways (e.g., apoptosis genes) .
- Kinase profiling : Use a PamStation® platform to screen inhibition across 400+ kinases .
- ROS detection : Employ DCFH-DA fluorescence assays to quantify reactive oxygen species generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
